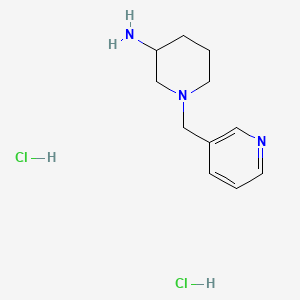

1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;/h1,3,5,7,11H,2,4,6,8-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUMJOMHAXBASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671478 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185313-98-7 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization Route Using Diamine Derivatives and Sulfonium Salts

A common industrial approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperidine ring substituted with the pyridin-3-ylmethyl group. This method is conducive to scale-up and allows for optimization in continuous flow reactors to improve yield and purity.

-

- Starting from 1,2-diamine derivatives.

- Reaction with sulfonium salts to induce cyclization forming the piperidine ring.

- Subsequent deprotection and salt formation steps to yield the dihydrochloride salt.

-

- High efficiency and scalability.

- Amenable to automation and continuous flow processing.

-

- Typically conducted under controlled temperature and solvent conditions.

- Use of acid equivalents (HCl) for salt formation, usually 2 to 5 molar equivalents to ensure complete conversion to dihydrochloride.

Reduction of N-Acetyl-3-aminopyridine and Hydrolysis

Another well-documented method involves:

- Step 1: Formation of N-acetyl-3-aminopyridine from 3-aminopyridine.

- Step 2: Catalytic hydrogenation (reduction) of N-acetyl-3-aminopyridine using hydrogen gas in the presence of palladium catalysts supported on carbon or other solids like calcium carbonate or titania.

- Step 3: Acidic hydrolysis of the acetyl group to yield 3-aminopiperidine.

Step 4: Formation of the dihydrochloride salt by treatment with hydrochloric acid (2-5 molar equivalents).

Catalysts: Palladium on carbon is preferred for hydrogenation due to high activity and selectivity.

- Solvents: Ethanol or similar alcohols are used, sometimes azeotropically dried to improve purity.

- Purification: Crystallization and drying steps are employed to isolate the pure dihydrochloride salt.

Enantiomeric Purity and Salt Formation

- Diastereoisomeric purity can be enhanced by forming dibenzoyl-(D)-tartaric acid salts followed by alcohol solvent treatment.

- Acid exchange reactions with hydrochloric acid are critical for salt formation, with typical molar equivalents ranging from 2 to 4, sometimes up to 5 for complete conversion.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-acetylation | Acetyl chloride or acetic anhydride | Formation of N-acetyl-3-aminopyridine |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas, ethanol solvent | Reduction of acetylated intermediate |

| Acidic hydrolysis | Hydrochloric acid (2-5 eq), aqueous medium | Removal of acetyl group, formation of amine |

| Salt formation | Excess HCl (2-5 eq), crystallization | Formation of dihydrochloride salt |

| Purification | Azeotropic drying with ethanol, recrystallization | Enhances purity and diastereoisomeric purity |

Research Findings and Optimization

- Catalyst Choice: Palladium on carbon is the most effective catalyst for hydrogenation steps, providing high selectivity and conversion rates.

- Acid Equivalents: Using 3-4 molar equivalents of hydrochloric acid strikes a balance between complete salt formation and minimizing excess acid waste.

- Solvent Effects: Alcohol solvents such as ethanol facilitate azeotropic drying and improve crystallization yields.

- Purity Enhancement: Formation of intermediate salts with chiral acids (e.g., dibenzoyl-(D)-tartaric acid) can improve stereochemical purity, which is critical for biological activity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with sulfonium salts | 1,2-diamine derivatives | Sulfonium salts, HCl | Controlled temperature, acid workup | Scalable, suitable for flow chemistry | Requires precise control of reaction parameters |

| Reduction of N-acetyl-3-aminopyridine | 3-Aminopyridine | Pd/C, H2, HCl | Hydrogenation, acidic hydrolysis | High selectivity, well-established | Multi-step, requires catalyst handling |

| Diastereoisomeric salt formation | 3-Aminopiperidine intermediates | Dibenzoyl-(D)-tartaric acid, alcohol solvents | Alcohol treatment, crystallization | Improves stereochemical purity | Additional purification step needed |

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperidine or pyridine rings .

Aplicaciones Científicas De Investigación

1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies, while ensuring a comprehensive overview of the current findings.

Chemical Formula

- Molecular Formula : C_{12}H_{17}Cl_2N_2

- Molecular Weight : 270.19 g/mol

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders. Studies have indicated that it may act as a selective antagonist for certain receptors, which could be beneficial in conditions such as anxiety and depression.

Case Study: Neuropharmacology

A study published in the Journal of Medicinal Chemistry explored the effects of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride on serotonin receptors. The results showed that the compound exhibited significant binding affinity, suggesting its potential role in modulating serotonergic pathways.

Anticancer Research

Recent investigations have highlighted the compound's efficacy against various cancer cell lines. Its mechanism of action appears to involve the inhibition of tumor growth through apoptosis induction.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

A notable study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer types.

Neuroprotective Effects

The neuroprotective properties of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection

Research from Neuroscience Letters indicated that the compound reduced oxidative stress markers and improved cognitive function in animal models subjected to neurotoxic insults.

Synthetic Methodologies

The synthesis of this compound has been optimized for efficiency and yield, making it accessible for further research applications. Various synthetic routes have been documented, showcasing its versatility in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural Analogues

The compound is compared to structurally related dihydrochloride salts with variations in the heterocyclic substituent, amine position, or ring size. Key examples include:

Key Observations :

- Pyridin-3-ylmethyl vs. Pyrimidin-4-yl : The pyrimidine analogue (C₉H₁₆Cl₂N₄) has two nitrogen atoms in the aromatic ring, increasing hydrogen-bonding capacity compared to the pyridine derivative. This may enhance target affinity in enzyme inhibition .

- Salt Form : Trihydrochloride derivatives (e.g., 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride) exhibit higher chloride content, improving aqueous solubility but increasing molecular weight (e.g., ~300.67 g/mol) .

Actividad Biológica

1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. Its structure incorporates both piperidine and pyridine moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride is C₁₃H₁₈Cl₂N₂, indicating the presence of two hydrochloride groups. The compound's dual-ring structure enhances its interaction with various biological targets, leading to potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Pyridin-3-ylmethyl)piperidin-3-amine exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, demonstrating potent antibacterial activity .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on its role in modulating neurotransmitter systems. Compounds with similar structures have been evaluated for their efficacy in treating neurodegenerative diseases, showing promise in pain management through dual action on histamine H3 and sigma-1 receptors .

Antioxidant Activity

1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by oxidative stress .

The mechanisms underlying the biological activities of 1-(Pyridin-3-ylmethyl)piperidin-3-amine are multifaceted:

- Binding Affinity : The compound's binding affinity to various receptors, including histamine H3 and sigma-1 receptors, enhances its pharmacological effects. Studies using surface plasmon resonance have quantified these interactions, revealing significant binding characteristics that may contribute to its therapeutic efficacy .

- Reactivity : The piperidine and pyridine rings can undergo nucleophilic substitutions and oxidation-reduction processes, facilitating biochemical transformations essential for metabolic pathways .

Comparative Analysis with Related Compounds

To further understand the biological activity of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)ethanone | Pyridine ring, ketone functionality | Antimicrobial |

| 4-(Pyridin-2-yloxy)aniline | Pyridine ring, phenolic structure | Antioxidant |

| 4-(Pyridin-3-yloxy)piperidine | Piperidine and pyridine rings | Neuroprotective |

This table illustrates how structural variations influence biological activities, suggesting that the unique combination of piperidine and pyridine in our compound may provide synergistic effects not observed in simpler analogs .

Case Studies

Recent studies have explored the biological activity of similar compounds:

- Antibacterial Studies : A study demonstrated that certain piperidine derivatives exhibited strong antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than traditional antibiotics .

- Neuropharmacological Research : In vivo tests on dual-targeting ligands showed promising results in pain models, indicating that compounds like 1-(Pyridin-3-ylmethyl)piperidin-3-amine may be effective in managing neuropathic pain through their receptor interactions .

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis involves two primary steps: (1) formation of the piperidine-pyridine linkage via nucleophilic substitution or reductive amination, and (2) dihydrochloride salt formation. Key considerations include:

- Reagents : Use 3-(chloromethyl)pyridine and piperidin-3-amine under basic conditions (e.g., K₂CO₃) for coupling.

- Purification : Recrystallization in ethanol/water mixtures improves purity.

- Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:pyridine derivative).

Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridine C-H at δ 8.3–8.5 ppm, piperidine N-CH₂ at δ 3.1–3.4 ppm) and carbon backbone.

- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ = 222.1 g/mol).

- X-ray Crystallography : Resolve dihydrochloride salt formation and stereochemistry .

Q. What pharmacological models are appropriate for assessing the bioactivity of this compound?

- Methodological Answer :

- In Vitro Receptor Binding Assays : Screen for activity against aminergic receptors (e.g., serotonin, dopamine) due to structural similarity to piperidine-based ligands.

- Kinase Inhibition Studies : Test JAK/STAT pathway modulation using competitive ATP-binding assays .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to evaluate therapeutic index .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data observed across different studies for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.

- Receptor Subtype Selectivity : Use CRISPR-edited cell lines to isolate specific receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A).

- Compound Purity : Validate via HPLC (≥95% purity) to exclude by-products (e.g., N-oxide derivatives) .

Q. What strategies improve the stability of 1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride under varying pH conditions?

- Methodological Answer :

- Salt Formulation : Dihydrochloride salts enhance aqueous solubility and stability at physiological pH (6.5–7.5).

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.

- Buffered Solutions : Use phosphate-buffered saline (PBS) for in vitro studies to minimize degradation .

Q. How do computational methods like molecular docking inform the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding poses to JAK2 or serotonin receptors; prioritize derivatives with lower ∆G values (<-8 kcal/mol).

- QSAR Modeling : Correlate substituent effects (e.g., pyridine methylation) with bioactivity using Random Forest algorithms.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions .

Key Notes

- Safety : Handle with PPE (gloves, goggles) due to irritant properties; avoid inhalation .

- Data Sources : Prioritize PubChem, CAS, and ECHA for physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.